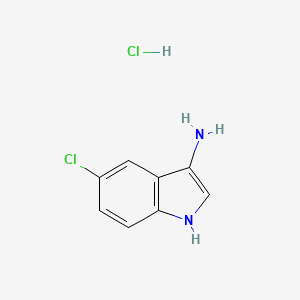

5-Chloro-1H-indol-3-amine hydrochloride

Description

BenchChem offers high-quality 5-Chloro-1H-indol-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-indol-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1H-indol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-4,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLNFSLZKDPARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470435-57-3 | |

| Record name | 5-chloro-1H-indol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unveiling the Potential of 5 Chloro 1h Indol 3 Amine Hydrochloride

The exploration of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Within this pursuit, the indole (B1671886) scaffold has consistently emerged as a privileged structure, forming the core of numerous natural products and synthetic drugs. The targeted investigation of specific derivatives, such as 5-Chloro-1H-indol-3-amine hydrochloride, allows researchers to probe the intricate relationships between chemical structure and biological activity, paving the way for the development of new therapeutic agents.

Indole, a bicyclic aromatic heterocycle, is a fundamental structural unit found in a multitude of biologically significant molecules. purkh.com Its presence in the essential amino acid tryptophan underscores its integral role in biochemistry. The indole nucleus is a key component of many natural alkaloids, neurotransmitters like serotonin (B10506), and plant hormones. purkh.com In the realm of medicinal chemistry, indole derivatives have demonstrated a remarkable diversity of pharmacological activities.

The versatility of the indole ring allows for substitutions at various positions, leading to a vast library of compounds with distinct biological profiles. Researchers have extensively explored these derivatives, uncovering a wide spectrum of therapeutic applications. researchgate.netnih.gov The inherent ability of the indole structure to interact with various biological targets, including enzymes and receptors, has made it a focal point in drug discovery. researchgate.net

The broad biological activity of indole derivatives is well-documented, with studies reporting their potential as:

Anticancer agents

Anti-inflammatory compounds

Antiviral therapeutics

Antimicrobial agents researchgate.net

Antitubercular agents nih.govwjpsonline.com

Antifungal compounds wjpsonline.com

The continued investigation into indole chemistry is driven by the desire to synthesize novel derivatives with enhanced potency and selectivity for specific biological targets.

The specific compound, 5-Chloro-1H-indol-3-amine hydrochloride, and its analogues are of particular interest due to the influence of halogen substitution on the indole ring. The introduction of a chlorine atom at the 5-position can significantly alter the electronic properties and lipophilicity of the molecule, which in turn can modulate its biological activity and pharmacokinetic profile. acs.orgnih.gov

Research into halogenated indoles has revealed that these modifications can lead to compounds with potent and specific biological effects. nih.gov A key area of investigation for compounds related to 5-Chloro-1H-indol-3-amine is in the field of infectious diseases. Specifically, a closely related compound, 5-Chloro-1H-indol-3-ylamine, has demonstrated notable antitubercular and antifungal properties. cymitquimica.com This compound has been shown to be a potent inhibitor of Mycobacterium tuberculosis, with inhibitory activity at concentrations as low as 10 micrograms per milliliter. cymitquimica.com Furthermore, it has exhibited antibacterial and antimicrobial activity against various strains of bacteria and fungi. cymitquimica.com

The research on these and similar analogues provides a strong rationale for the continued investigation of 5-Chloro-1H-indol-3-amine hydrochloride. The primary focus of such research is to further elucidate its mechanism of action, explore its full spectrum of antimicrobial activity, and investigate the structure-activity relationships of related chlorinated indoleamines. The hydrochloride salt form is often utilized in research and development due to its increased solubility and stability, facilitating its use in biological assays.

The table below summarizes the chemical information for some relevant indole derivatives, providing context for the structural class of 5-Chloro-1H-indol-3-amine hydrochloride.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Chloroindole (B142107) | C₈H₆ClN | 151.59 nih.gov |

| (5-Chloro-1H-indol-3-yl)methanamine | C₉H₉ClN₂ | 180.63 cymitquimica.com |

| 3-(5-Chloro-1H-indol-3-yl)propan-1-amine hydrochloride | C₁₁H₁₄Cl₂N₂ | Not Available |

Further research into 5-Chloro-1H-indol-3-amine hydrochloride and its analogues holds significant promise for the discovery of new therapeutic agents, particularly in the fight against tuberculosis and fungal infections. The detailed study of its synthesis, chemical properties, and biological activity is essential to unlocking its full potential.

Structural Characterization and Analysis Techniques in 5 Chloro 1h Indol 3 Amine Hydrochloride Research

Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the structure of 5-Chloro-1H-indol-3-amine hydrochloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. For 5-Chloro-1H-indol-3-amine hydrochloride, both ¹H NMR and ¹³C NMR are essential for a comprehensive structural assignment.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a related compound, 5-chloro-3-methyl-1H-indole, characteristic signals for the indole (B1671886) ring protons are observed. For 5-Chloro-1H-indol-3-amine hydrochloride, similar patterns are expected, with specific chemical shifts influenced by the presence of the amine group and the hydrochloride salt form. The aromatic protons on the benzene (B151609) ring will typically appear as multiplets or distinct doublets and doublet of doublets, while the protons on the pyrrole (B145914) ring and the amine group will have their own characteristic resonances.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 5-Chloro-3-methyl-1H-indole, distinct signals are observed for each carbon atom in the indole ring system. rsc.org In the case of 5-Chloro-1H-indol-3-amine hydrochloride, the carbon atom attached to the chlorine (C-5) and the carbon atom bearing the amino group (C-3) would exhibit characteristic chemical shifts. The other carbon atoms of the indole core would also have predictable resonances based on their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Chloro-1H-indol-3-amine Hydrochloride This table is based on general principles of NMR spectroscopy and data from related indole compounds, as direct experimental data for 5-Chloro-1H-indol-3-amine hydrochloride was not found in the provided search results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH (indole) | Broad singlet, > 10.0 | - |

| NH3+ (amine) | Broad singlet | - |

| H-2 | Singlet or doublet | ~120-130 |

| H-4 | Doublet | ~120-125 |

| H-6 | Doublet of doublets | ~120-125 |

| H-7 | Doublet | ~110-115 |

| C-2 | - | ~120-130 |

| C-3 | - | ~110-120 |

| C-3a | - | ~125-130 |

| C-4 | - | ~120-125 |

| C-5 | - | ~125-130 |

| C-6 | - | ~120-125 |

| C-7 | - | ~110-115 |

| C-7a | - | ~130-135 |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a key technique for determining the precise molecular weight and elemental composition of a compound. For 5-Chloro-1H-indol-3-amine, HRESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The high resolution of this technique allows for the accurate mass measurement to several decimal places, which can confirm the molecular formula C₈H₈ClN₂⁺. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated. uni.lu

Table 2: Predicted HRESI-MS Data for 5-Chloro-1H-indol-3-amine

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 167.03705 | 130.2 |

| [M+Na]⁺ | 189.01899 | 142.0 |

Source: PubChemLite, Predicted Data. uni.lu

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 5-Chloro-1H-indol-3-amine hydrochloride would be expected to display characteristic absorption bands corresponding to the N-H stretching vibrations of both the indole ring and the ammonium (B1175870) group. Additionally, C-H stretching and bending vibrations for the aromatic ring, C-N stretching, and C-Cl stretching vibrations would be observed. In related indole structures, characteristic peaks for N-H and aromatic C-H stretches are typically seen. nih.gov

Table 3: Expected FT-IR Absorption Bands for 5-Chloro-1H-indol-3-amine Hydrochloride This table is based on typical infrared absorption frequencies for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Indole) | 3300-3500 | Stretching |

| N-H (Ammonium) | 2800-3200 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-N | 1200-1350 | Stretching |

| C-Cl | 600-800 | Stretching |

X-ray Crystallography Studies for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the precise positions of atoms in the crystal lattice.

Computational Chemistry and Molecular Modeling Studies of 5 Chloro 1h Indol 3 Amine Hydrochloride

Ligand-Target Docking Simulations

Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is crucial for understanding the binding mode of a potential drug and for identifying key interactions that contribute to its biological activity.

In studies involving derivatives of 5-chloro-indole, molecular docking has been employed to investigate their interactions with various protein targets, including epidermal growth factor receptor (EGFR) and BRAF kinases, which are implicated in cancer. For instance, a series of novel 5-chloro-indole-2-carboxylate derivatives were designed and synthesized as potential inhibitors of mutant EGFR/BRAF pathways. mdpi.com Molecular docking studies of these compounds against BRAFV600E and EGFRT790M enzymes revealed significant binding affinities and key interactions within the active sites. mdpi.com

The binding modes of these 5-chloro-indole derivatives were often compared to those of known inhibitors, such as erlotinib (B232), to validate the docking protocol and to understand the structural basis for their activity. nih.gov The insights gained from these docking simulations have been pivotal in the structure-activity relationship (SAR) analysis and in the rational design of subsequent generations of inhibitors with enhanced potency and selectivity. mdpi.com

| Compound Derivative | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 5-chloro-indolyl moiety | EGFR | Asp855 | Hydrogen Bond |

| Amidic carbonyl group | EGFR | Met769 | Hydrogen Bond |

| Quaternary amine moieties | EGFR | Asp800 | Ionic Bonds, Hydrogen Bonds |

| p-N,N-dimethylamino phenyl moiety | EGFR | Glu738 | Ionic Interaction |

| 5-chloro-indolyl moiety | EGFR | Leu694 | pi-H Interaction |

Molecular Dynamics Simulations (Implicitly considered in some studies)

MD simulations can provide a more dynamic picture of the binding process, revealing how the ligand and protein adapt to each other's presence. For instance, in the broader context of indole (B1671886) derivatives targeting EGFR, MD simulations have been used to guide the development of dual inhibitors. nih.gov These simulations can assess the stability of the interactions predicted by docking and can highlight the importance of specific residues in maintaining the bound conformation.

The flexibility of both the ligand and the target protein is a key aspect that MD simulations can address. This is particularly important for understanding the nuanced interactions that govern selectivity and resistance. While not explicitly detailed for the title compound, the application of MD simulations to closely related 5-chloro-indole derivatives underscores the importance of this technique in modern drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of unsynthesized compounds and for identifying the key molecular features that influence their potency.

Numerous QSAR studies have been conducted on various classes of indole derivatives to explore their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These studies typically involve the calculation of a wide range of molecular descriptors, which quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

For example, a QSAR study on indole derivatives as antimalarial agents can establish a correlation between specific structural features and the observed antiplasmodial activity. nih.gov By identifying the descriptors that have the most significant impact on activity, researchers can prioritize the synthesis of new derivatives with potentially improved efficacy.

While a specific QSAR model for 5-Chloro-1H-indol-3-amine hydrochloride was not identified in the surveyed literature, the general principles and findings from QSAR studies on broader sets of indole derivatives are highly relevant. These studies consistently demonstrate that substitutions on the indole ring, including the presence and position of halogen atoms like chlorine, can significantly modulate the biological activity of the compounds.

| QSAR Study Focus | Types of Descriptors Used | General Findings |

|---|---|---|

| Antimalarial Activity of Indole Derivatives | Topological, electronic, and physicochemical descriptors | Specific structural features correlate with antiplasmodial potency. |

| Anticancer Activity of Indole Derivatives | Molecular shape, hydrophobicity, and electronic properties | Substitutions on the indole ring significantly influence cytotoxicity. |

Structure Activity Relationship Sar Studies of 5 Chloro 1h Indol 3 Amine Hydrochloride Analogues

Impact of Indole (B1671886) Ring Substitutions on Biological Activity (e.g., Halogenation, Methylation)

The substitution pattern on the indole ring is a critical determinant of biological activity. The position and nature of the substituent can dramatically alter the efficacy and target specificity of the compound.

Halogenation: The introduction of halogen atoms at various positions on the indole ring has been a key strategy in modulating the activity of indole derivatives. Studies have shown that the presence of a chloro or fluoro group at the C5 position of the indole ring can enhance the potency of certain compounds. nih.gov For instance, in a series of 1H-indole-2-carboxamides acting as CB1 allosteric modulators, the 5-chloro substituted analogue demonstrated significantly improved activity. nih.gov

Quantitative structure-activity relationship (QSAR) analyses on halogenated indoles have further elucidated the importance of these substitutions. For antibacterial and antibiofilm activities against Vibrio parahaemolyticus, chloro and bromo substitutions at positions 4 or 5 of the indole ring were found to be essential for potent growth inhibition. nih.gov Specifically, 4-chloroindole (B13527) and 5-chloroindole (B142107) showed strong antibacterial profiles with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL, a significant improvement over the parent indole molecule (MIC of 400 μg/mL). nih.gov This highlights that both the type of halogen and its location are pivotal for biological function. researchgate.netnih.gov

The table below summarizes the antibacterial activity of various halogenated indoles against V. parahaemolyticus.

| Compound | Minimum Inhibitory Concentration (MIC) in μg/mL |

| 4-chloroindole | 50 |

| 5-chloroindole | 50 |

| 7-chloroindole | 200 |

| 4-bromoindole | 50 |

| 5-bromoindole | 50 |

| 7-iodoindole | 275 |

| Indole | 400 |

This table is based on data from a study on the antibacterial profiles of halogenated indoles. nih.gov

Methylation and Other Substitutions: Beyond halogens, other groups also impact activity. For example, in a series of EGFR inhibitors, the 5-chloro-indolyl moiety was a core component, and its interactions within the hydrophobic pocket of the enzyme were crucial for activity. nih.gov While this section focuses on ring substitutions, it's important to note that these effects are often studied in concert with side-chain modifications.

Role of Side Chain Modifications (e.g., Alkylation, Amine Derivatives)

In the development of potent EGFR inhibitors based on a 5-chloro-indole scaffold, various amine derivatives were incorporated into the side chain. mdpi.com The antiproliferative activity was found to be highly dependent on the nature of these amine groups. For instance, derivatives containing m-piperidinyl and p-pyrrolidin-1-yl showed superior potency compared to other analogues. mdpi.com The m-piperidinyl derivative, in particular, was found to be the most potent, with an IC₅₀ value of 68 nM against EGFR, which was 1.2-fold more potent than the reference drug erlotinib (B232). mdpi.com

The table below illustrates the structure-activity relationship of different amine-containing side chains on the antiproliferative and EGFR inhibitory activity of 5-chloro-indole derivatives.

| Side Chain Amine Derivative (R) | Antiproliferative GI₅₀ (nM) | EGFR Inhibition IC₅₀ (nM) |

| p-N,N-dimethylamino | 36 | 82 |

| p-pyrrolidin-1-yl | 70 | 74 |

| m-piperidin-1-yl | 47 | 68 |

| p-piperidin-1-yl | 77 | 89 |

| p-4-morpholin-1-yl | 31 | 85 |

This table synthesizes data from studies on 5-chloro-indole derivatives as potential anticancer agents. mdpi.com

These findings indicate that both the type of cyclic amine (pyrrolidine vs. piperidine (B6355638) vs. morpholine) and its substitution pattern on an attached phenyl ring (meta vs. para) are critical for optimizing activity. mdpi.com Further modifications, such as the introduction of an acryloyl linker in the side chain of 5-amino-seco-CBI compounds, have also been shown to yield highly cytotoxic agents, with a 4'-methoxycinnamoyl derivative being the most potent. acs.org

N-Alkylation Effects on Activity Profiles

Alkylation at the N1 position of the indole ring (the nitrogen atom of the pyrrole (B145914) ring) is another powerful strategy for modifying the properties of indole-based compounds. This modification can alter the molecule's steric and electronic properties, influencing its interaction with biological targets.

N-alkylation of indoles can lead to derivatives with a wide range of pharmacological activities, including anticancer and antimicrobial effects. researchgate.net The process of N-alkylation itself has been the subject of extensive chemical research to develop efficient and stereoselective methods. nih.govmdpi.com For example, enantioselective N-alkylation of indoles with allylic alcohols can be achieved with high efficiency using palladium catalysis, allowing for the creation of chiral N-alkylated indoles that may exhibit distinct biological activities. nih.gov

In the context of specific biological targets, N-alkylation can be crucial. For instance, in a series of compounds designed as 5-HT2C receptor ligands, the introduction of a (2S)-aminopropyl group at the N1 position enhanced affinity for the target receptor while reducing off-target effects on monoamine oxidase enzymes (MAO). researchgate.net This demonstrates that N-alkylation can be a key tool for improving not only the potency but also the selectivity of a drug candidate. The nature of the alkylating group is critical; studies have shown that electron-donating groups and halo groups on N-tosylhydrazones used for N-alkylation can lead to higher product yields, whereas strong electron-withdrawing groups can reduce yields. researchgate.net

Preclinical Biological Activity and Mechanistic Research of 5 Chloro 1h Indol 3 Amine Hydrochloride Derivatives

In Vitro Efficacy Studies

Derivatives based on the 5-chloro-indole structure have shown significant antiproliferative activity against a panel of human cancer cell lines. A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and related pyrido[3,4-b]indol-1-ones demonstrated potent growth inhibition (GI₅₀) against the Panc-1 pancreatic cancer cell line. dergipark.org.tr Specifically, compounds designated as 5f and 5g were among the most active, with GI₅₀ values of 31 nM and 34 nM, respectively, comparable to the reference drug erlotinib (B232) (GI₅₀ = 33 nM). dergipark.org.tr

Similarly, novel 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives showed superior antiproliferative effects, particularly those with p-substituted phenethyl side chains. nih.govresearchgate.net In another study, indole (B1671886) derivatives were tested against colon (HCT-116), lung, breast, and skin cancer cell lines. nih.gov Certain analogues exhibited potent and selective cytotoxicity against the HCT-116 colon cancer cell line, with IC₅₀ values as low as 7.1 µM. nih.gov The screening was also performed against normal epithelial cells (RPE-1) to assess selectivity. nih.gov

| Compound Series | Cancer Cell Line | Key Compounds | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Indole-2-carboxamides | Panc-1 (Pancreatic) | 5f | GI₅₀ | 31 nM | dergipark.org.tr |

| Indole-2-carboxamides | Panc-1 (Pancreatic) | 5g | GI₅₀ | 34 nM | dergipark.org.tr |

| Indole-2-carboxamides | Panc-1 (Pancreatic) | Erlotinib (Reference) | GI₅₀ | 33 nM | dergipark.org.tr |

| (2-thiophenyl-1H-indol-3-yl) methyl aniline (B41778) derivatives | HCT-116 (Colon) | 4g | IC₅₀ | 7.1 ± 0.07 µM | nih.gov |

| (2-thiophenyl-1H-indol-3-yl) methyl aniline derivatives | HCT-116 (Colon) | 4a | IC₅₀ | 10.5 ± 0.07 µM | nih.gov |

A primary mechanism for the antiproliferative effects of these indole derivatives is the induction of apoptosis. Studies have shown that these compounds can modulate key proteins in the apoptotic cascade. dergipark.org.trnih.govresearchgate.net The execution of apoptosis is largely carried out by a family of cysteine proteases known as caspases. nih.gov

In Panc-1 pancreatic cancer cells, the highly potent compounds 5f and 5g were found to be significant activators of caspase-3. dergipark.org.trnih.gov Compound 5f increased caspase-3 protein levels to 560.2 ± 5.0 pg/mL, and compound 5g increased them to 542.5 ± 5.0 pg/mL. dergipark.org.trnih.gov These levels were approximately eight times higher than in untreated cells and surpassed the effect of the reference compound staurosporine (B1682477) (503.2 ± 4.0 pg/mL). dergipark.org.trnih.gov

Furthermore, these derivatives influence the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. nih.gov Compounds 5f and 5g were shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. dergipark.org.tr This shift in the Bax/Bcl-2 ratio facilitates the release of mitochondrial cytochrome c and subsequent activation of the caspase cascade. The activation of initiator caspases, such as caspase-8, was also observed, indicating that the compounds trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. dergipark.org.trnih.govresearchgate.net

| Compound | Apoptotic Marker | Effect | Cell Line | Quantitative Data | Reference |

|---|---|---|---|---|---|

| 5f | Caspase-3 | Activation / Upregulation | Panc-1 | 560.2 ± 5.0 pg/mL | dergipark.org.trnih.gov |

| 5g | Caspase-3 | Activation / Upregulation | Panc-1 | 542.5 ± 5.0 pg/mL | dergipark.org.trnih.gov |

| 5f, 5g | Caspase-8 | Activation / Upregulation | Panc-1 | Levels Increased | dergipark.org.tr |

| 5f, 5g | Bax | Upregulation | Panc-1 | Levels Increased | dergipark.org.tr |

| 5f, 5g | Bcl-2 | Downregulation | Panc-1 | Levels Decreased | dergipark.org.tr |

| 15, 19 | Caspase-8, Caspase-9 | Activation / Upregulation | Not Specified | Levels Increased | nih.govresearchgate.net |

In addition to inducing apoptosis, 5-chloro-indole derivatives have been shown to halt cancer cell proliferation by inducing cell cycle arrest. nih.gov Uncontrolled progression through the cell cycle is a hallmark of cancer, and targeting this process is a key therapeutic strategy. nih.gov

Studies on (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivatives in HCT-116 colon cancer cells revealed that treatment led to a significant accumulation of cells in the S and G2/M phases of the cell cycle. nih.gov This arrest prevents the cells from undergoing mitosis, thereby inhibiting cell division. nih.gov Other indole-based compounds, such as Indole-3-carbinol (I3C), have been shown to induce a G1 growth arrest in human prostate cancer cells. researchgate.net This G1 arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, which in turn prevents the phosphorylation of the retinoblastoma protein (pRb) and blocks entry into the S phase. researchgate.netbioworld.com The ability of these compounds to interfere with DNA replication or mitotic processes highlights another critical aspect of their anticancer mechanism. nih.gov

Many 5-chloro-indole derivatives function as potent enzyme inhibitors, with the Epidermal Growth Factor Receptor (EGFR) being a prominent target. dergipark.org.trnih.gov EGFR is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth. researchgate.net

A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides showed strong inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which is associated with drug resistance. dergipark.org.trnih.gov Compounds 5f and 5g were particularly effective against EGFRT790M, with IC₅₀ values of 9.5 nM and 11.9 nM, respectively, making them nearly as potent as the third-generation inhibitor osimertinib (B560133) (IC₅₀ = 8 nM). dergipark.org.trnih.gov Other research has identified indole-based compounds that act as dual inhibitors of EGFRT790M and another tyrosine kinase, c-MET, which is also implicated in cancer progression and resistance. nih.gov Inhibition of the enzyme CYP51 (lanosterol 14α-demethylase) is a key mechanism for the antifungal activity of some indole derivatives and is discussed in section 6.1.6.

| Compound | Enzyme Target | IC₅₀ Value | Reference Compound | IC₅₀ (Reference) | Reference |

|---|---|---|---|---|---|

| 5f | EGFRWT | 72 ± 4 nM | Erlotinib | 80 nM | dergipark.org.tr |

| 5g | EGFRWT | 68 ± 3 nM | Erlotinib | 80 nM | dergipark.org.tr |

| 5f | EGFRT790M | 9.5 ± 2 nM | Osimertinib | 8 ± 2 nM | dergipark.org.trnih.gov |

| 5g | EGFRT790M | 11.9 ± 3 nM | Osimertinib | 8 ± 2 nM | dergipark.org.trnih.gov |

| Compound II | EGFRT790M | 0.094 µM | - | - | nih.gov |

| Compound II | c-MET | 0.595 µM | - | - | nih.gov |

The 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2AR) is a G protein-coupled receptor that is a key target for atypical antipsychotic drugs and is implicated in various neuropsychiatric disorders. nih.gov The indole nucleus is a common feature in many ligands that bind to serotonin (B10506) receptors. While the 5-chloro-indole scaffold is of interest for its potential interaction with aminergic receptors like 5-HT2AR, specific receptor binding affinity data (e.g., Ki values) for derivatives of 5-Chloro-1H-indol-3-amine hydrochloride at the 5-HT2A receptor were not prominently featured in the reviewed preclinical literature. Further investigation is required to characterize the binding profiles of this specific chemical series at this important CNS target.

Derivatives of 5-chloro-indole have demonstrated broad-spectrum antimicrobial properties, showing activity against bacteria, fungi, and mycobacteria.

Antibacterial: Several studies have highlighted the antibacterial potential of this chemical class. drugbank.comnih.gov A library of 3-substituted-1H-imidazol-5-yl-1H-indoles, featuring the 5-chloro-indole core, was evaluated against a panel of bacterial pathogens. This screening identified compounds with potent and selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as ≤0.25 µg/mL. Other aminoguanidine-indole derivatives also showed robust activity against ESKAPE pathogens and MRSA, with MICs ranging from 2 to 16 µg/mL.

Antifungal: The antifungal activity of 5-chloro-indole derivatives has also been established. drugbank.com The primary mechanism for azole-based antifungal agents is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. dergipark.org.trnih.gov Indole-containing azole derivatives have been synthesized and shown to be highly potent inhibitors of Candida albicans CYP51, with one derivative exhibiting an MIC of 0.03125 µg/mL against C. albicans, significantly lower than that of the reference drug fluconazole (B54011) (0.5 µg/ml). dergipark.org.tr

Anti-tubercular: The indole framework is a well-established scaffold for agents targeting Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. 5-Chloro-1H-indol-3-ylamine itself is a potent inhibitor of MTB, showing activity at concentrations as low as 10 µg/mL. drugbank.com Furthermore, a zinc (II) complex of a 5-chloro-3-phenyl-1H-indole derivative demonstrated promising activity against MTB with an MIC of 3.125 µg/mL. nih.gov This indicates that the 5-chloro-indole scaffold is a valuable starting point for the development of new agents against both drug-susceptible and multi-drug-resistant (MDR) strains of tuberculosis.

| Activity | Compound Type | Organism | MIC Value | Reference |

|---|---|---|---|---|

| Antibacterial | 3-(1-phenethyl-1H-imidazol-5-yl)-1H-indole derivative | MRSA | ≤0.25 µg/mL | |

| Antibacterial | Aminoguanidine-indole derivatives | ESKAPE pathogens / MRSA | 2–16 µg/mL | |

| Antifungal | Indole-derivative azole (Compound 4a) | Candida albicans | 0.03125 µg/mL | dergipark.org.tr |

| Antifungal | Fluconazole (Reference) | Candida albicans | 0.5 µg/mL | dergipark.org.tr |

| Anti-tubercular | 5-Chloro-1H-indol-3-ylamine | Mycobacterium tuberculosis | 10 µg/mL | drugbank.com |

| Anti-tubercular | Zn(II) complex of 5-chloro-3-phenyl-1H-indole derivative | Mycobacterium tuberculosis | 3.125 µg/mL | nih.gov |

Antiparasitic Activity (e.g., Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health issue in Latin America. Current treatments with benznidazole (B1666585) and nifurtimox (B1683997) are effective in the acute phase but show diminished efficacy and notable side effects in the chronic phase. This has spurred the search for new therapeutic agents.

Indole derivatives have emerged as a promising class of compounds with potential antiparasitic activity. Research has shown that certain indole-based compounds exhibit significant inhibitory effects against T. cruzi. For instance, a library of diamidine indole derivatives demonstrated excellent inhibitory activity against the parasite, with IC50 values in the nanomolar range. nih.govmdpi.com These compounds were designed based on the known antitrypanosomal activity of the fluorescent dye DAPI. nih.govmdpi.com

Furthermore, studies on 3-nitro-1H-1,2,4-triazole-based compounds, which can be considered for structural hybridization with indole scaffolds, have shown significant and selective activity against T. cruzi amastigotes. nih.gov Some of these compounds were found to be up to 56-fold more active than the reference drug benznidazole. nih.gov The mechanism of action is believed to involve the activation of a type I nitroreductase specific to trypanosomatids. nih.gov While direct studies on 5-Chloro-1H-indol-3-amine hydrochloride derivatives are part of ongoing research, the broader class of indole derivatives shows considerable promise in the development of new treatments for Chagas disease. nih.govmdpi.com

Enzyme Kinetics and Protein-Ligand Interaction Studies

To understand the mechanism of action of 5-Chloro-1H-indol-3-amine hydrochloride derivatives at a molecular level, enzyme kinetics and protein-ligand interaction studies are crucial. For instance, in the context of cancer research, derivatives of 5-chloro-indole have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key enzyme in cell proliferation. nih.govmdpi.com

Computational docking studies have been employed to explore the binding modes of these active compounds within the active sites of both wild-type EGFR (EGFRWT) and its mutant form (EGFRT790M). nih.govnih.gov These studies have shown that the 5-chloro-indolyl moiety can insert deeply into the hydrophobic pocket of the enzyme. nih.gov The indolyl NH group can form hydrogen bond interactions with amino acid residues like Asp855. nih.gov Additionally, other parts of the derivative molecules can form ionic bonds and further hydrogen bonds with residues such as Asp800, as well as π-H and π-cation interactions with Leu844 and Lys745, respectively. nih.gov

Such detailed interaction studies provide a rationale for the observed inhibitory activity and guide the further design and optimization of these compounds to enhance their potency and selectivity as enzyme inhibitors.

Antioxidant Activity and Lipid Peroxidation Inhibition

Indole derivatives have been investigated for their antioxidant properties. The antioxidant activity of various indolines, indoles, and 1,2,3,4-tetrahydroquinolines has been evaluated in studies on the oxidation of tetralin. cnrs.fr While indole itself may not act as an antioxidant, the introduction of certain functional groups, such as a hydroxyl group at the 5-position, can confer potent antioxidant activity. cnrs.fr

Specifically, 5-hydroxyindole (B134679) has demonstrated significant radical scavenging effects. cnrs.fr The mechanism of action for phenolic antioxidants involves the donation of a hydrogen atom to terminate peroxidation free radical chains, a process favored by a low O–H bond dissociation energy. cnrs.fr

Furthermore, 5-hydroxyoxindole (B181108) and its derivatives have shown significant suppression of lipid peroxidation induced by a rat liver microsome/tert-butylhydroperoxide system and have also inhibited intracellular oxidative stress. nih.gov More lipophilic derivatives tended to exhibit greater effects, suggesting that these compounds could be promising candidates for development as novel antioxidant therapeutics. nih.gov While direct studies on the antioxidant activity of 5-Chloro-1H-indol-3-amine hydrochloride are ongoing, the indole scaffold presents a viable starting point for designing compounds with the ability to combat oxidative stress.

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, derivatives of 5-Chloro-1H-indol-3-amine hydrochloride are advanced to in vivo studies in animal models to assess their efficacy and therapeutic potential in a living organism.

Assessment of Antiproliferative Effects in Xenograft Models

While specific in vivo xenograft data for 5-Chloro-1H-indol-3-amine hydrochloride derivatives were not found in the provided search results, the general approach involves implanting human tumor cells into immunocompromised mice. These mice are then treated with the test compounds to evaluate their ability to inhibit tumor growth.

For many indole-based derivatives with anticancer properties, this is a critical step in preclinical development. For example, compounds that show potent antiproliferative activity against cancer cell lines in vitro, such as certain indole-2-carboxamides, would be logical candidates for such in vivo assessment. nih.gov The evaluation in xenograft models would provide crucial information on the compound's ability to translate its in vitro potency into in vivo efficacy.

Evaluation of Antimicrobial Efficacy in Infection Models (e.g., Staphylococcus aureus)

The antibacterial potential of indole derivatives has been explored against various pathogens, including Staphylococcus aureus. Some 3-substituted indole derivatives have been shown to inhibit the growth of S. aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, with minimum inhibitory concentrations (MICs) in the range of 8 to 16 mg/L. nih.gov

In vivo infection models are essential to determine if this in vitro activity translates to a therapeutic effect. These models typically involve infecting animals, such as mice, with a specific strain of bacteria, like S. aureus, and then administering the test compound. The efficacy is then assessed by monitoring survival rates, bacterial load in various organs, and other clinical signs of infection. While specific in vivo data for 5-Chloro-1H-indol-3-amine hydrochloride derivatives in S. aureus infection models is an area for further research, the promising in vitro results of related indole compounds justify such investigations. nih.gov

Antiparasitic Activity in Disease Models (e.g., Chagas Disease)

For compounds showing in vitro activity against Trypanosoma cruzi, evaluation in animal models of Chagas disease is a critical next step. nih.gov These models, often conducted in mice, are designed to mimic the acute and chronic phases of the human disease.

A common methodology involves infecting mice with a transgenic strain of T. cruzi that expresses luciferase, allowing for the monitoring of parasite load through bioluminescence imaging. nih.gov After the infection is established, the animals are treated with the candidate compounds. The efficacy of the treatment is determined by the reduction in parasitemia. nih.gov For example, a novel antifungal agent, VT-1161, which also inhibits a key enzyme in T. cruzi, demonstrated over 99.8% suppression of peak parasitemia in a mouse model of infection. nih.gov Similarly, 3-nitro-1H-1,2,4-triazole-based compounds have shown significant antichagasic activity when administered to infected mice. nih.gov These studies highlight the importance of in vivo models in validating the therapeutic potential of new antiparasitic agents.

Exploration of Other Therapeutic Areas (e.g., Cardioprotective, Antiseizure, Anti-inflammatory)

Beyond their established applications, derivatives of 5-chloro-1H-indol-3-amine hydrochloride are being investigated for a range of other therapeutic uses, including cardioprotective, antiseizure, and anti-inflammatory effects.

Cardioprotective Potential: Certain N-methylsulfonyl-indole derivatives have been studied for their potential cardioprotective effects. The dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) by some of these compounds is thought to contribute to this activity. By modulating these two key enzymes in the arachidonic acid cascade, these derivatives may offer a therapeutic advantage in cardiovascular diseases where inflammation plays a significant role.

Antiseizure Activity: The indole nucleus is a common scaffold in the development of novel anticonvulsant agents. Preclinical studies involving various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, have demonstrated the antiseizure potential of a range of indole derivatives. For instance, certain indole-based compounds have shown significant protection in the MES test, indicating their potential utility in generalized tonic-clonic seizures. The activity of these compounds is often attributed to their ability to modulate neuronal excitability, although the precise mechanisms are still under investigation.

Anti-inflammatory Properties: The anti-inflammatory potential of indole derivatives is well-documented. Research has shown that certain 5-chloro-indole analogues can effectively inhibit the production of pro-inflammatory cytokines. For example, in cellular models of inflammation, these compounds have been observed to suppress the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The mechanism of action is often linked to the inhibition of key inflammatory pathways, such as the COX enzymes.

A summary of the explored therapeutic areas for 5-chloro-indole derivatives is presented in the table below.

| Therapeutic Area | Investigated Derivatives | Potential Mechanism of Action |

| Cardioprotective | N-methylsulfonyl-indole derivatives | Dual inhibition of COX-2 and 5-LOX |

| Antiseizure | Various indole derivatives | Modulation of neuronal excitability |

| Anti-inflammatory | 5-chloro-indole analogues | Inhibition of pro-inflammatory cytokine production (NO, IL-6, TNF-α), COX inhibition |

Mechanistic Investigations

Understanding the molecular mechanisms of action is crucial for the development of targeted therapies. Research into 5-chloro-1H-indol-3-amine hydrochloride derivatives has revealed several key mechanistic pathways.

Derivatives of 5-chloro-indole have been shown to interact with a variety of specific molecular targets, which underlies their diverse biological activities.

Enzyme Inhibition: A significant area of research has focused on the inhibition of protein kinases. For example, certain 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been identified as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase. nih.gov These kinases are crucial in cell signaling pathways that regulate cell proliferation and survival, and their dysregulation is a hallmark of many cancers. Molecular docking studies have revealed that the 5-chloro-indole moiety can bind within the hydrophobic pocket of the EGFR active site. nih.govmdpi.com

Another important enzyme target is HIV-1 Reverse Transcriptase (RT). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a novel, non-nucleoside inhibitor of this viral enzyme, demonstrating the potential of this chemical scaffold in the development of antiviral agents. nih.gov

Receptor Modulation: 5-chloroindole (B142107) has been identified as a potent positive allosteric modulator of the 5-HT₃ receptor, a ligand-gated ion channel. mdpi.com This modulation suggests a potential role for these compounds in neurological and psychiatric disorders where the serotonergic system is implicated.

The following table summarizes the key molecular targets of 5-chloro-indole derivatives.

| Molecular Target | Derivative Class | Therapeutic Implication |

| EGFR (wild-type and mutant) | 5-chloro-indole-2-carboxylates, Pyrrolo[3,4-b]indol-3-ones | Anticancer |

| BRAF V600E | 5-chloro-indole-2-carboxylates, Pyrrolo[3,4-b]indol-3-ones | Anticancer |

| HIV-1 Reverse Transcriptase | 5-chloro-3-(phenylsulfonyl)indole-2-carboxamides | Antiviral |

| 5-HT₃ Receptor | 5-chloroindole | Neurological/Psychiatric Disorders |

The formation of covalent bonds with biological macromolecules is a mechanism of action for many therapeutic agents, leading to irreversible inhibition of their targets. ontosight.ai While not all 5-chloro-indole derivatives act via this mechanism, there is evidence to suggest that some may possess the chemical reactivity to form covalent adducts with nucleophilic residues (such as cysteine or serine) on their target proteins. For instance, the design of inhibitors for the carboxylesterase Notum has involved a switch from covalent to non-covalent binders, with a 5-chloro-2,3-dihydro-1H-indole hydrochloride derivative being part of the non-covalent series, implying that the potential for covalent interaction was initially considered. nih.gov This mode of action can offer advantages in terms of potency and duration of effect.

Some indole derivatives have been shown to interact with DNA, leading to the impediment of DNA synthesis and ultimately, cell death. This is a particularly relevant mechanism for anticancer agents. While direct evidence for 5-Chloro-1H-indol-3-amine hydrochloride derivatives is still emerging, studies on structurally related compounds provide valuable insights. For example, amino-seco-CI-TMI, a 6-amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indoline, has been shown to alkylate DNA at the N3 position of adenine. mdpi.commdpi.com This covalent modification of the DNA base can disrupt DNA replication and transcription, leading to cytotoxic effects. The presence of the chloro group in these molecules is often crucial for their DNA alkylating activity.

The indole nucleus is known to have a complex relationship with oxidative stress. Depending on the specific substitutions and the cellular context, indole derivatives can act as either antioxidants or pro-oxidants. Some indole-based compounds, such as those hybridized with caffeic acid, have demonstrated potent free radical scavenging activity. Conversely, other studies have reported that certain 5-chloro-indole-2-carboxamide derivatives can lead to the production of reactive oxygen species (ROS). nih.gov This pro-oxidant activity can be harnessed for therapeutic benefit, particularly in cancer therapy, where elevated ROS levels can induce apoptosis in cancer cells. The reactivity of indole derivatives towards oxygenated radicals is influenced by factors such as their oxidation potential and the presence of an N-H bond.

Applications in Medicinal Chemistry and Drug Discovery Research

Lead Optimization Strategies

In drug discovery, lead optimization is a critical process that refines the chemical structure of a promising compound (a "lead") to enhance its desired properties with the goal of identifying a preclinical drug candidate. danaher.comresearchgate.net 5-Chloro-1H-indol-3-amine hydrochloride serves as an excellent starting scaffold for lead optimization due to its inherent structural features that allow for systematic modification and evaluation of structure-activity relationships (SAR).

The primary strategies for optimizing this lead compound involve modifications at three key positions: the amine group at C3, the chloro group at C5, and the nitrogen atom of the indole (B1671886) ring. These modifications aim to improve potency, selectivity, and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule. danaher.com

Modification of the 3-amino group: The primary amine is a key point for diversification. It can be acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents. This allows chemists to probe the binding pocket of a biological target and optimize interactions, potentially increasing potency and selectivity.

Modification of the 5-chloro group: The chlorine atom influences the electronic properties of the indole ring and can participate in halogen bonding with the target protein. acs.org It can be replaced with other groups like fluorine, bromine, or small alkyl groups to fine-tune these interactions and improve metabolic stability. acs.org For example, replacing chlorine with other halogens can alter the compound's lipophilicity, which in turn affects its absorption and distribution.

The systematic application of these strategies allows for the development of a library of analogues. The biological and pharmacological data gathered from testing these analogues establish quantitative SARs, guiding the design of more effective and safer drug candidates. researchgate.net

| Position of Modification | Type of Modification | Potential Impact on Properties |

|---|---|---|

| C3-Amine | Acylation, Alkylation, Reductive Amination | Modulate potency and selectivity; introduce new binding interactions. |

| C5-Chloro | Replacement with other halogens (F, Br) or small alkyl groups. | Fine-tune electronic properties, lipophilicity, and metabolic stability. acs.org |

| N1-Indole | Alkylation, Acylation | Alter molecular shape, hydrogen bonding capacity, and permeability. |

Use as Precursors for Pharmaceutical Compounds

The indole nucleus is a fundamental building block in a vast array of pharmaceuticals. organic-chemistry.orgrsc.org 5-Chloro-1H-indol-3-amine hydrochloride is a particularly useful precursor due to its reactive amine handle, which facilitates the construction of more complex molecular architectures.

Research has demonstrated the utility of chloro-indole derivatives in the synthesis of potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.comresearchgate.net For instance, derivatives such as 5-chloro-indole-2-carboxylates and pyrrolo[3,4-b]indol-3-ones have shown significant antiproliferative activity. mdpi.com The synthesis of these complex molecules often begins with a functionalized indole core, where the 3-amino group of a compound like 5-Chloro-1H-indol-3-amine hydrochloride can be transformed into other functionalities to build out the desired structure. For example, it can be a starting point for creating indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, which have also been investigated as EGFR inhibitors. nih.gov

Furthermore, the indole scaffold is central to the development of antimicrobials. researchgate.net The amine group can be used to link the chloro-indole core to other heterocyclic systems known for their biological activity, such as thiazoles or pyrazoles, creating hybrid molecules with potentially enhanced or novel mechanisms of action. ontosight.ainih.gov The synthesis of such compounds often involves multi-step reaction sequences where the indole precursor is elaborated piece by piece. ontosight.ai

| Compound Class | Therapeutic Target/Application | Reference |

|---|---|---|

| Pyrrolo[3,4-b]indol-3-ones | Anticancer (EGFR/BRAF Inhibitors) | mdpi.com |

| Pyrido[3,4-b]indol-1-ones | Anticancer (EGFR Inhibitors) | nih.gov |

| Indole-2-carboxamides | Anticancer (EGFR Inhibitors) | nih.gov |

| Indole-Thiazole Hybrids | Antimicrobial | ontosight.ai |

| Indole-Pyrazole Hybrids | Anticancer, Antioxidant | nih.gov |

Development of Biochemical Assay Reagents

Biochemical assays are essential tools in drug discovery for screening compound libraries and studying drug-target interactions. Reagents for these assays often include molecules that are structurally related to the compounds under investigation. While specific literature detailing the use of 5-Chloro-1H-indol-3-amine hydrochloride as a biochemical assay reagent is not prevalent, its structural characteristics make it a suitable candidate for derivatization into such tools.

For example, to study the binding of a series of indole-based inhibitors to a target kinase, a version of 5-Chloro-1H-indol-3-amine hydrochloride could be synthesized with a fluorescent tag or a biotin (B1667282) label attached to the 3-amino group. This labeled molecule could then be used in fluorescence polarization or pull-down assays to quantify the binding affinity of unlabeled test compounds.

Given that 5-chloroindole (B142107) has been identified as a potent positive allosteric modulator of the 5-HT₃ receptor, a radiolabeled version of a 5-Chloro-1H-indol-3-amine derivative could be developed as a radioligand for use in receptor binding assays to screen for other modulators of this important ion channel. nih.gov The development of such bespoke reagents is a common practice in medicinal chemistry to facilitate the biological evaluation of newly synthesized compounds.

Development of Analytical Reference Standards

Analytical reference standards are highly purified and well-characterized materials used to confirm the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their formulations. industry.gov.au The development and use of certified reference materials are critical for quality control and regulatory compliance in the pharmaceutical industry.

5-Chloro-1H-indol-3-amine hydrochloride, as a stable, crystalline solid, is well-suited to serve as an analytical reference standard. sigmaaldrich.com For any new drug candidate synthesized from this precursor, a reference standard of the final API is required. In addition, reference standards for key intermediates, such as the starting material itself, are often necessary to monitor the quality of the synthetic process.

The certification of a reference standard involves a rigorous process of characterization to confirm its chemical structure and determine its purity with a high degree of accuracy. industry.gov.au This typically involves a combination of analytical techniques.

| Analytical Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and identifies organic impurities. |

| Mass Spectrometry (MS) | Confirms the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. |

| Chromatography (e.g., HPLC, GC-FID) | Determines the purity by separating the main compound from impurities. |

| Karl Fischer Titration | Quantifies the water content. |

| Thermogravimetric Analysis (TGA) | Measures the content of residual solvents. |

By establishing a certified reference standard for 5-Chloro-1H-indol-3-amine hydrochloride, pharmaceutical manufacturers can ensure the quality and consistency of the materials used in their production processes, which is essential for the safety and efficacy of the final drug product.

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets

A critical step in the drug discovery process is the identification and validation of molecular targets. For 5-Chloro-1H-indol-3-amine hydrochloride, this remains a key area for future investigation. The broader class of 5-chloro-indole derivatives has shown activity against several important biological targets, suggesting promising avenues for research.

Notably, derivatives of 5-chloro-indole have been identified as potent inhibitors of key signaling proteins implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF). mdpi.com Specifically, certain 5-chloro-indole-2-carboxylate derivatives have demonstrated inhibitory activity against mutant forms of these kinases, which are crucial drivers in various malignancies. mdpi.com Another closely related compound, 5-chloroindole (B142107), has been identified as a potent positive allosteric modulator of the 5-HT₃ receptor, a ligand-gated ion channel involved in neurotransmission. This suggests a potential role in neurological and psychiatric disorders.

Future research should, therefore, involve comprehensive screening of 5-Chloro-1H-indol-3-amine hydrochloride against a wide array of kinases and receptors. High-throughput screening (HTS) campaigns and fragment-based screening approaches could rapidly identify initial hits. Subsequent studies would then be necessary to validate these interactions and determine the precise mechanism of binding, paving the way for rational drug design.

Exploration of Broader Therapeutic Applications for Indole (B1671886) Scaffolds

The indole nucleus is a versatile scaffold, with derivatives exhibiting a wide spectrum of pharmacological activities. nih.gov This versatility suggests that 5-Chloro-1H-indol-3-amine hydrochloride could be a progenitor for drugs targeting a variety of diseases. The existing literature on related compounds provides a roadmap for exploring these broader therapeutic applications.

Anticancer Potential: The antiproliferative activity of indole derivatives is well-documented. nih.gov As mentioned, specific 5-chloro-indole compounds have shown efficacy as EGFR and BRAF inhibitors, which are key targets in lung, breast, and colon cancers, as well as melanoma. mdpi.com The development of derivatives of 5-Chloro-1H-indol-3-amine hydrochloride could yield novel anticancer agents with improved selectivity and potency.

Antimicrobial Activity: There is growing evidence for the antimicrobial properties of indole derivatives. Some have shown activity against a range of bacteria and fungi, including drug-resistant strains. researchgate.net Given the urgent need for new antimicrobial agents, screening 5-Chloro-1H-indol-3-amine hydrochloride and its future derivatives against a panel of pathogenic microbes is a promising research direction.

Anti-inflammatory Effects: Indole-based compounds have also been investigated for their anti-inflammatory properties. The core structure can interact with various targets within the inflammatory cascade. This opens up the possibility of developing novel treatments for chronic inflammatory diseases.

| Therapeutic Area | Potential Molecular Targets | Examples of Active Indole Derivatives |

|---|---|---|

| Oncology | EGFR, BRAF, Tubulin, Kinases | 5-Chloro-indole-2-carboxylates, Vinca alkaloids |

| Infectious Diseases | Bacterial and Fungal Enzymes | Various synthetic indole derivatives |

| Inflammation | COX enzymes, Inflammatory cytokines | Indomethacin |

| Neurological Disorders | 5-HT receptors, Other neurotransmitter receptors | 5-Chloroindole |

Advanced Synthetic Methodologies for Novel Derivatives

To fully explore the therapeutic potential of 5-Chloro-1H-indol-3-amine hydrochloride, the development of a diverse library of derivatives is essential for structure-activity relationship (SAR) studies. Modern synthetic organic chemistry offers a powerful toolkit for the efficient and precise modification of the indole core.

Recent advances in C-H functionalization provide a means to directly modify the indole ring at various positions, including the challenging benzene (B151609) core (C4 to C7 positions). nih.gov These methods, often employing transition metal catalysis, allow for the introduction of a wide range of functional groups with high regioselectivity. researchgate.net This approach can be used to systematically alter the steric and electronic properties of the molecule to optimize its interaction with biological targets.

Furthermore, cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are invaluable for creating carbon-carbon and carbon-heteroatom bonds. These reactions can be used to append various substituents to the indole nucleus, enabling the synthesis of complex molecular architectures. researchgate.net The application of these advanced synthetic strategies will be crucial in generating a rich chemical space around the 5-Chloro-1H-indol-3-amine hydrochloride scaffold for biological screening.

Integration of Omics Data in Mechanistic Studies

Understanding the mechanism of action of a novel compound is fundamental to its development as a therapeutic agent. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a drug candidate. nih.gov This systems-level approach can uncover novel mechanisms, identify biomarkers for patient stratification, and reveal potential off-target effects. pharmalex.comomicstutorials.com

For a derivative of 5-Chloro-1H-indol-3-amine hydrochloride showing promising biological activity, a multi-omics approach could be employed. For instance, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression in treated cells, pointing towards the signaling pathways affected by the compound. Proteomic studies could then identify changes in protein levels and post-translational modifications, further refining the understanding of the drug's mechanism. Metabolomics can provide insights into the metabolic reprogramming induced by the compound. nih.gov

The integration of these large datasets requires sophisticated bioinformatic tools and can lead to the generation of novel, testable hypotheses about the compound's mode of action. northeastern.edu This data-driven approach will be instrumental in advancing our understanding of the biological effects of novel derivatives of 5-Chloro-1H-indol-3-amine hydrochloride and accelerating their path to clinical translation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-chloro-1H-indol-3-amine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions starting from 4-chloro-1H-indole derivatives. For example, coupling with hydrazine derivatives under acidic conditions (e.g., HCl) yields intermediates that are further reduced to the amine . Reaction optimization (temperature, solvent polarity, and stoichiometry) is critical to achieving >90% purity. Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield .

Q. How can researchers confirm the molecular structure and purity of 5-chloro-1H-indol-3-amine hydrochloride?

- Methodology :

- NMR Spectroscopy : H and C NMR are used to verify the indole backbone and amine substituents. Key signals include aromatic protons at δ 6.8–7.5 ppm and the NH group at δ 4.2–5.0 ppm .

- HPLC : Purity (>95%) is assessed using reverse-phase HPLC with a C18 column and UV detection at 254 nm. Mobile phases typically combine acetonitrile and 0.1% trifluoroacetic acid .

- Elemental Analysis : Confirms the Cl content (theoretical: ~19.6%) and matches the molecular formula (CHClN) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation of the indole ring and amine group. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can computational tools predict the reactivity of 5-chloro-1H-indol-3-amine hydrochloride in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian or MOE) model the electron density around the chlorine atom to predict substitution sites. Molecular docking studies further assess interactions with biological targets, such as kinases or GPCRs, where the chloro group may influence binding affinity .

Q. What strategies resolve contradictions in crystallographic data for derivatives of 5-chloro-1H-indol-3-amine?

- Methodology : Use SHELXL for refinement of X-ray diffraction data. Discrepancies in unit cell parameters or bond angles may arise from protonation states (amine vs. ammonium). Validate structures against the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) entries for analogous indole derivatives .

Q. How does the chloro substituent influence the compound’s fluorescence properties in bioimaging applications?

- Methodology : Fluorescence spectroscopy (excitation/emission scans) reveals quenching effects due to the electron-withdrawing Cl group. Compare with non-chlorinated analogs (e.g., 1H-indol-3-amine) to quantify Stokes shifts and quantum yields. Solvent polarity (e.g., DMSO vs. PBS) significantly impacts emission intensity .

Q. What experimental designs optimize the synthesis of bisindolylmaleimide analogs from 5-chloro-1H-indol-3-amine hydrochloride?

- Methodology : Use a two-step protocol:

Coupling : React the amine with maleic anhydride in THF at 0°C to form maleimide intermediates.

Bisindolylation : Introduce a second indole moiety via Pd-catalyzed cross-coupling. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane). Purify via flash chromatography .

Key Considerations for Researchers

- Synthetic Challenges : The chloro group’s steric and electronic effects may hinder amination or cross-coupling reactions. Use bulky ligands (e.g., XPhos) in catalytic systems to improve yields .

- Biological Relevance : The compound’s indole scaffold is a privileged structure in kinase inhibitors (e.g., bisindolylmaleimides). Target validation via IC assays against PKC isoforms is recommended .

- Data Validation : Cross-reference crystallographic data with SHELX-refined structures in peer-reviewed databases (e.g., CCDC) to avoid misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.